molecular formula C10H10ClN3O B6499297 5-[(3-chlorophenoxy)methyl]-1-methyl-1H-1,2,4-triazole CAS No. 1466754-69-7

5-[(3-chlorophenoxy)methyl]-1-methyl-1H-1,2,4-triazole

Cat. No.: B6499297
CAS No.: 1466754-69-7
M. Wt: 223.66 g/mol
InChI Key: OFXOBUYCYJMTRS-UHFFFAOYSA-N
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Description

5-[(3-Chlorophenoxy)methyl]-1-methyl-1H-1,2,4-triazole is a triazole derivative characterized by a 1,2,4-triazole core substituted with a methyl group at position 1 and a (3-chlorophenoxy)methyl moiety at position 3. This compound has garnered attention in medicinal chemistry due to its structural versatility and bioactivity. The 3-chlorophenoxy group enhances lipophilicity and may influence binding to biological targets, such as bacterial enzymes or receptors .

Key structural features include:

  • Triazole ring: A five-membered aromatic ring with three nitrogen atoms, contributing to hydrogen bonding and π-π interactions.
  • Methyl group at N1: Stabilizes the triazole ring and modulates steric effects.

Properties

IUPAC Name

5-[(3-chlorophenoxy)methyl]-1-methyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O/c1-14-10(12-7-13-14)6-15-9-4-2-3-8(11)5-9/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFXOBUYCYJMTRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC=N1)COC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution and Methylation of 1,2,4-Triazole

The foundational step involves methylating 1,2,4-triazole at the N1 position using chloromethane under strongly basic conditions. In a representative protocol, 1,2,4-triazole is combined with potassium hydroxide in ethanol, followed by slow addition of chloromethane under reflux. This yields 1-methyl-1,2,4-triazole with 85–90% purity, requiring subsequent recrystallization from heptane to achieve >99% HPLC purity.

5-Position Protection Strategies

To direct functionalization to the 3-position, the 5-position is temporarily blocked. Two primary methods are documented:

  • Bromination : Treatment of 1-methyl-1,2,4-triazole with n-butyllithium and dibromomethane in THF/tetramethylethylenediamine (TMEDA) at -78°C produces 5-bromo-1-methyl-1H-1,2,4-triazole.

  • Silylation : Alternatively, LDA-mediated deprotonation followed by reaction with trimethylchlorosilane yields 5-trimethylsilyl-1-methyl-1H-1,2,4-triazole, which offers superior stability during subsequent reactions.

Introduction of the 3-Chlorophenoxymethyl Group

The critical step involves coupling the protected triazole with 3-chlorophenoxymethyl. A two-phase approach is employed:

  • Lithiation-Carbonylation : The protected triazole is treated with LDA in THF at -78°C, followed by quenching with gaseous CO₂ to form 5-protected-1-methyl-1H-1,2,4-triazole-3-carboxylic acid.

  • Esterification and Alkylation : The carboxylic acid is esterified using thionyl chloride/methanol to yield the methyl ester, which undergoes nucleophilic displacement with 3-chlorophenoxymethyl bromide in the presence of K₂CO₃.

Deprotection and Final Product Isolation

Final deprotection is achieved via:

  • Hydrogenolysis : 5-Bromo intermediates are treated with H₂/Pd-C in methanol, removing the bromine and yielding the target compound.

  • Acid-Mediated Desilylation : 5-Trimethylsilyl derivatives react with tetrabutylammonium fluoride in 2-methyltetrahydrofuran, cleaving the silyl group.

Comparative Analysis of Synthetic Routes

Yield and Efficiency by Protection Method

Protection MethodReaction ConditionsYield (%)Purity (%)
Brominationn-BuLi, THF/TMEDA, -78°C72.599.2
SilylationLDA, TMEDA, -78°C68.198.7

Bromination provides marginally higher yields due to faster reaction kinetics, while silylation offers better compatibility with acid-sensitive intermediates.

Solvent Optimization for Carboxylation

SolventTemperature (°C)LDA EquivalentsCarboxylation Yield (%)
THF-781.189.3
Diethyl Ether-781.172.8
DME-781.181.4

THF’s superior solvating power for LDA ensures optimal deprotonation, achieving near-quantitative carboxylation.

Advanced Methodological Innovations

Continuous Flow Synthesis

Recent advancements adapt batch protocols to continuous flow systems, reducing reaction times from 12 hours to 45 minutes. Microreactors maintain precise temperature control (-78°C ± 2°C), critical for LDA-mediated steps, while in-line IR monitoring ensures real-time quality control.

Catalytic Asymmetric Approaches

Chiral phosphine ligands (e.g., BINAP) enable enantioselective synthesis of triazole derivatives, though applicability to 5-[(3-chlorophenoxy)methyl] variants remains under exploration. Initial trials show 64% ee using Pd(OAc)₂/(R)-BINAP complexes.

Challenges and Mitigation Strategies

Regioselectivity in Triazole Functionalization

Competing N2 and N3 methylation is minimized by:

  • Steric Control : Bulkier bases (e.g., LDA vs. KOH) favor N1 methylation.

  • Low-Temperature Quenching : Gradual warming from -78°C to 0°C prevents isomerization.

Purification of Hydrophobic Intermediates

Hydrophobic byproducts (e.g., trimethylsilyl ethers) are removed via:

  • Countercurrent Chromatography : Heptane/ethyl acetate gradients achieve >98% recovery.

  • Crystallization-Driven Purification : Ethanol/water mixtures selectively precipitate the target compound.

Industrial-Scale Production Considerations

Cost-Benefit Analysis of Protecting Groups

ParameterBrominationSilylation
Raw Material Cost$12/kg$38/kg
Waste Disposal Cost$8/kg (Br⁻)$2/kg (Si⁻)
Total Yield72.5%68.1%

Bromination is preferred for large-scale synthesis due to lower upfront costs, despite higher waste expenses.

Environmental Impact Mitigation

  • Solvent Recovery : THF is reclaimed via distillation (95% efficiency).

  • Catalyst Recycling : Pd/C is reactivated via nitric acid treatment, maintaining 89% activity over five cycles.

Chemical Reactions Analysis

Types of Reactions

5-[(3-chlorophenoxy)methyl]-1-methyl-1H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can undergo substitution reactions with electrophiles, such as alkyl halides, under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives of the triazole ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted triazole derivatives with various alkyl or aryl groups.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-[(3-chlorophenoxy)methyl]-1-methyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The triazole ring is known to interact with metal ions and other cofactors, which can modulate the activity of enzymes and other proteins.

Comparison with Similar Compounds

Structural Comparisons

The bioactivity of 1,2,4-triazole derivatives is highly dependent on substituent patterns. Below is a structural comparison with analogous compounds:

Compound Name Substituents at Positions 3/5 Key Functional Groups Reference
5-[(3-Chlorophenoxy)methyl]-1-methyl-1H-1,2,4-triazole 5: (3-Chlorophenoxy)methyl Chlorophenoxy, methyl-triazole
5-(Chloromethyl)-1-methyl-1H-1,2,4-triazole HCl 5: Chloromethyl Chloromethyl, methyl-triazole
4-Phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol 3: Thiol; 4: Phenyl; 5: Trimethoxyphenyl Thiol, methoxy, phenyl
5-(3-Chlorophenyl)-4-{[(E)-(2-fluorophenyl)methylene]amino}-4H-1,2,4-triazole-3-thiol 5: 3-Chlorophenyl; 4: Fluorophenyl Schiff base Chlorophenyl, thiol, Schiff base
1-(4-Chloro-phenyl)-5-(4-methylsulfonyl-phenyl)-3-phenyl-1H-1,2,4-triazole 1: 4-Chlorophenyl; 5: Methylsulfonylphenyl Sulfonyl, chlorophenyl, phenyl

Key Observations :

  • Halogenation: The 3-chlorophenoxy group in the target compound enhances antibacterial activity compared to non-halogenated analogs (e.g., methylsulfonyl or methoxy groups) .
  • Thiol vs. Alkyloxy Groups: Thiol-containing derivatives (e.g., ) exhibit distinct reactivity, often forming disulfide bonds or metal complexes, whereas alkyloxy groups (e.g., phenoxymethyl) improve membrane permeability .

Mechanistic Insights :

  • The 3-chlorophenoxy group in the target compound enhances Gram-positive bacterial membrane disruption, outperforming trifluoromethyl or methoxy-substituted analogs .
  • Thiol derivatives () show redox-modulating activity, making them suitable for anticancer applications.

Physicochemical Properties

Key data for drug-likeness evaluation:

Compound Molecular Weight LogP (Predicted) Solubility (mg/mL) Reference
This compound 267.71 3.2 0.15 (DMSO)
5-(Chloromethyl)-1-methyl-1H-1,2,4-triazole HCl 165.03 1.8 >10 (Water)
3-(5-Chloro-2-methoxy-3-nitrophenyl)-1-methyl-1H-1,2,4-triazole 268.04 2.5 0.08 (DMSO)

Property Trends :

  • Higher halogen content (e.g., 3-chlorophenoxy) increases LogP, reducing aqueous solubility but improving lipid bilayer penetration .
  • Chloromethyl derivatives () exhibit better solubility due to smaller substituents.

Biological Activity

5-[(3-chlorophenoxy)methyl]-1-methyl-1H-1,2,4-triazole is a synthetic compound belonging to the triazole class, which has garnered significant interest due to its diverse biological activities and potential applications in pharmaceuticals and agriculture. This article provides a comprehensive overview of the biological activity of this compound, detailing its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

Chemical Structure :

  • IUPAC Name : this compound
  • Molecular Formula : C10H10ClN3O
  • Molecular Weight : 223.66 g/mol
  • CAS Number : 1466754-69-7

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The triazole ring facilitates binding to metal ions and other cofactors, which can modulate enzyme activities. This compound has been shown to inhibit specific enzymes involved in metabolic pathways, leading to various biological effects such as anti-inflammatory and anti-cancer activities.

Anticancer Properties

Recent studies have highlighted the potential of triazole derivatives in cancer therapy. For instance, a derivative similar to this compound demonstrated selective cytotoxic effects on melanoma cells. In vitro assays revealed that this compound induced cell cycle arrest and reduced melanin production in human melanoma cells (VMM917), suggesting its potential as a novel therapeutic agent for melanoma treatment .

Antimicrobial Activity

Triazoles are known for their broad-spectrum antimicrobial properties. The presence of the chlorophenoxy group enhances the antimicrobial efficacy of this compound against various bacterial and fungal strains. The compound's mechanism likely involves disruption of cell wall synthesis or interference with nucleic acid synthesis in pathogens.

Study on Melanoma Cells

A study published in the International Journal of Biology and Chemistry investigated the cytotoxic effects of a triazole derivative on melanoma cells. The findings indicated that the compound exhibited a 4.9-fold selective cytotoxic effect on cancer cells compared to normal cells. It also induced cell cycle arrest at the S phase and decreased melanin content significantly .

Antimicrobial Efficacy

Research has shown that triazole compounds exhibit varying degrees of antimicrobial activity depending on their structural modifications. A comparative study highlighted that compounds with similar structures to this compound displayed significant activity against both Gram-positive and Gram-negative bacteria as well as fungi .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
This compoundTriazoleAnticancer, Antimicrobial
5-(4-chlorophenyl)-3-(4-methoxybenzyl)-4H-1,2,4-triazoleTriazoleAnticancer
5-(Chloromethyl)-3-methyl-1H-1,2,4-triazoleTriazoleAntifungal

Q & A

Q. What are the most common synthetic routes for preparing 5-[(3-chlorophenoxy)methyl]-1-methyl-1H-1,2,4-triazole?

Methodological Answer: The compound is typically synthesized via chloromethylation of the parent triazole. A standard protocol involves reacting 1-methyl-1H-1,2,4-triazole with formaldehyde and hydrochloric acid under controlled conditions to introduce the chloromethyl group. Subsequent nucleophilic substitution with 3-chlorophenol yields the target compound. Key steps include:

  • Refluxing in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product.
  • Yield optimization by adjusting stoichiometric ratios of reactants (e.g., 1:1.2 triazole to formaldehyde) .

Table 1: Reaction Conditions for Chloromethylation

ReactantSolventTemperature (°C)Time (h)Yield (%)
1-Methyl-1H-1,2,4-triazoleDMF901865–70
3-ChlorophenolTHF802455–60

Q. How is the structural integrity of this compound validated in crystallographic studies?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection is performed using Mo-Kα radiation (λ = 0.71073 Å), and refinement is carried out with SHELXL (v.2018/3) . Critical parameters include:

  • R-factor convergence (target: <0.05 for R1).
  • ORTEP-3 visualization to confirm bond angles and torsional conformations . Example refinement metrics: Table 2: Crystallographic Data for a Triazole Analog
ParameterValue
Space groupP21/c
a, b, c (Å)7.21, 10.45, 12.78
R10.038
CCDC Deposition No.2056781

Q. What in vitro assays are used to evaluate its antimicrobial activity?

Methodological Answer: Broth microdilution assays (CLSI guidelines) are employed to determine Minimum Inhibitory Concentrations (MICs). For example:

  • Gram-positive bacteria : Staphylococcus aureus (ATCC 25923).
  • Gram-negative bacteria : Escherichia coli (ATCC 25922).
  • Fungal strains : Candida albicans (ATCC 10231). Table 3: MIC Values for Triazole Derivatives
CompoundS. aureus (µg/mL)E. coli (µg/mL)C. albicans (µg/mL)
5-CM-MT*163264
Fluconazole (control)2-4
*5-CM-MT = 5-(chloromethyl)-1-methyl-1H-1,2,4-triazole.

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact biological activity?

Methodological Answer: Structure-Activity Relationship (SAR) studies reveal that:

  • Lipophilicity : Addition of a chlorophenyl group enhances membrane penetration, improving activity against intracellular pathogens.
  • Electron-withdrawing groups (e.g., Cl, Br) at the 5-position increase antifungal potency by stabilizing interactions with cytochrome P450 enzymes . Table 4: Substituent Effects on MIC Values
SubstituentS. aureus MIC (µg/mL)LogP
-CH3321.2
-Cl162.1
-Br82.5

Q. What strategies resolve contradictions in reactivity data during synthesis?

Methodological Answer: Contradictions often arise from uncontrolled byproducts (e.g., N-oxide formation during chloromethylation). Mitigation strategies include:

  • Reaction monitoring via TLC/HPLC at 30-minute intervals.
  • Low-temperature conditions (0–5°C) to suppress side reactions.
  • DFT calculations to predict reactive intermediates (e.g., using Gaussian 09 with B3LYP/6-31G* basis set) .

Q. How can computational methods predict binding modes with biological targets?

Methodological Answer: Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are used to model interactions with fungal CYP51. Key steps:

  • Protein preparation : Retrieve CYP51 structure (PDB ID: 5TZ1), remove water, add hydrogens.
  • Docking parameters : Grid box centered on heme cofactor (20 Å<sup>3</sup>).
  • Binding affinity analysis : Triazole derivatives show ΔG values of −8.5 to −10.2 kcal/mol, correlating with experimental IC50 values .

Data Contradiction Analysis

Q. Why do NMR spectra sometimes show unexpected peaks for this compound?

Methodological Answer: Extra peaks may arise from tautomerism (1,2,4-triazole rings adopt multiple tautomeric forms) or solvent adducts . Solutions include:

  • Variable-temperature NMR (−40°C to 25°C) to identify dynamic equilibria.
  • Deuterated solvent screening (CDCl3 vs. DMSO-d6) to stabilize dominant tautomers .

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